molecular formula C14H27N3O3 B13159927 Tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B13159927
M. Wt: 285.38 g/mol
InChI Key: MCHMILDYUDVJKL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, a morpholine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Morpholine Ring: This step involves the nucleophilic substitution reaction where a morpholine derivative is introduced to the pyrrolidine ring.

    Tert-butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylate, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the morpholine ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine ring and aminomethyl group can facilitate interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)-4-(piperidin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with an additional pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate provides unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions in both chemical and biological contexts.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-morpholin-4-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(18)17-9-11(8-15)12(10-17)16-4-6-19-7-5-16/h11-12H,4-10,15H2,1-3H3

InChI Key

MCHMILDYUDVJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2CCOCC2)CN

Origin of Product

United States

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